molecular formula C8H16ClNO3 B6185350 6,6-dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride CAS No. 2624122-07-0

6,6-dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride

Cat. No.: B6185350
CAS No.: 2624122-07-0
M. Wt: 209.7
InChI Key:
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Description

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride is a synthetic organic compound with a unique seven-membered ring structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Oxazepane Ring: The initial step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the oxazepane ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol group or through a carboxylation reaction.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives like esters or amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include esters, amides, alcohols, and substituted oxazepane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its ability to interact with biological receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and chemical properties.

    Biological Studies: It is used in studies exploring the interaction of small molecules with proteins and enzymes, providing insights into drug design and enzyme inhibition.

Mechanism of Action

The mechanism by which 6,6-dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazepane ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various pathways, including those involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,4-oxazepane-3-carboxylic acid hydrochloride: Similar structure but with one less methyl group.

    1,4-Oxazepane-3-carboxylic acid hydrochloride: Lacks the methyl groups, providing a simpler structure.

    6,6-Dimethyl-1,4-thiazepane-3-carboxylic acid hydrochloride: Contains sulfur instead of oxygen in the ring.

Uniqueness

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 6-position provides steric hindrance, potentially affecting its binding affinity and selectivity for biological targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2624122-07-0

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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